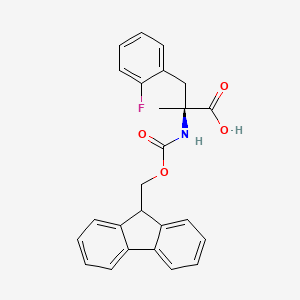

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid

CAS No.: 193086-74-7

Cat. No.: VC8251596

Molecular Formula: C25H22FNO4

Molecular Weight: 419.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 193086-74-7 |

|---|---|

| Molecular Formula | C25H22FNO4 |

| Molecular Weight | 419.4 |

| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluorophenyl)-2-methylpropanoic acid |

| Standard InChI | InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-8-2-7-13-22(16)26)27-24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-13,21H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |

| Standard InChI Key | VNYGHKCAXQKZEQ-VWLOTQADSA-N |

| Isomeric SMILES | C[C@](CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| SMILES | CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

| Canonical SMILES | CC(CC1=CC=CC=C1F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Introduction

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative. Fmoc-protected compounds are widely used in peptide synthesis due to their stability under mild conditions and ease of removal. This compound features a fluorenyl group, which is known for its rigidity and aromaticity, combined with a fluorinated phenyl group, making it a versatile building block in medicinal chemistry and materials science.

Synthesis

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-methylpropanoic acid typically involves:

-

Fmoc Protection: The amino group is protected using Fmoc-Cl in the presence of a base such as triethylamine.

-

Coupling: The protected amine reacts with a fluorinated phenylalanine derivative to introduce the desired side chain.

-

Purification: The product is purified via recrystallization or chromatography.

This process ensures high regioselectivity and yields, as demonstrated in studies involving similar Fmoc-protected amino acids .

Applications

-

Peptide Synthesis:

-

The compound serves as a protected amino acid in solid-phase peptide synthesis (SPPS).

-

Its Fmoc group can be removed under mildly basic conditions, allowing selective deprotection without affecting other functional groups.

-

-

Biomedical Research:

-

Materials Science:

Supramolecular Interactions

Hirshfeld surface analysis of similar compounds shows that:

-

H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions dominate the crystal packing.

-

These interactions are critical for understanding solubility, stability, and intermolecular forces in peptide synthesis .

Comparative Data Table

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume